2-Oxazolidone, 3-(p-nitrobenzylideneamino)-
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Overview
Description
2-Oxazolidone, 3-(p-nitrobenzylideneamino)-: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in various fields, including pharmaceuticals and synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- typically involves the reaction of 2-oxazolidone with p-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxazolidone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the oxazolidone ring .
Scientific Research Applications
Chemistry: In synthetic chemistry, 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Oxazolidinones are known for their ability to inhibit protein synthesis in bacteria, making them effective against multidrug-resistant strains .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- involves its interaction with specific molecular targets. In the case of its antimicrobial properties, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone with similar antimicrobial properties but with improved potency and reduced side effects.
Cycloserine: A second-line drug for tuberculosis, structurally related but with a different mechanism of action.
Uniqueness: 2-Oxazolidone, 3-(p-nitrobenzylideneamino)- is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
90946-87-5 |
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Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-[(E)-(4-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-1-3-9(4-2-8)13(15)16/h1-4,7H,5-6H2/b11-7+ |
InChI Key |
JGKYJQBJCFHXMT-YRNVUSSQSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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